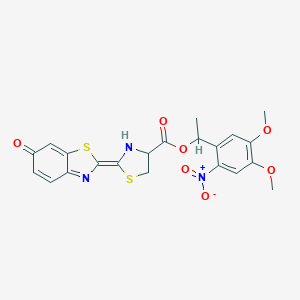

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is a synthetic derivative of luciferin, the substrate for the firefly luciferase enzyme. This compound is widely used in bioluminescence imaging, a technique that allows for the visualization of biological processes in real-time. The ester form of DL-Luciferin is particularly useful because it can cross cell membranes more easily than the parent compound, making it valuable for intracellular studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4,5-dimethoxy-2-nitrobenzaldehyde and DL-Luciferin.

Formation of the Ester: The aldehyde is first converted to the corresponding alcohol using a reducing agent such as sodium borohydride. This intermediate is then esterified with DL-Luciferin using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified by column chromatography to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated systems for reaction monitoring and product isolation.

Análisis De Reacciones Químicas

Types of Reactions

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester can undergo several types of chemical reactions:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield DL-Luciferin and the corresponding alcohol.

Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.

Major Products

Hydrolysis: DL-Luciferin and 4,5-dimethoxy-2-nitrophenylethanol.

Oxidation: Various oxidized forms of the ester and luciferin.

Reduction: DL-Luciferin and 4,5-dimethoxy-2-aminophenylethanol.

Aplicaciones Científicas De Investigación

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is extensively used in scientific research, particularly in the following areas:

Bioluminescence Imaging: Used to monitor gene expression, tumor growth, and the spread of infectious diseases in live animals.

Cell Biology: Facilitates the study of intracellular processes by allowing real-time imaging of cellular events.

Drug Discovery: Used in high-throughput screening assays to identify potential drug candidates by monitoring cellular responses.

Molecular Biology: Helps in studying the regulation of gene expression and protein interactions.

Mecanismo De Acción

The mechanism of action of DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester involves its conversion to active luciferin inside the cell. This conversion can occur through enzymatic hydrolysis by intracellular esterases or by exposure to UV light. Once converted, luciferin interacts with the luciferase enzyme in the presence of ATP and magnesium ions, producing light. This bioluminescent reaction allows for the visualization of various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

D-Luciferin: The natural substrate for firefly luciferase, used in similar applications but less efficient at crossing cell membranes.

L-Luciferin: The enantiomer of D-Luciferin, less commonly used due to lower bioluminescent efficiency.

Coelenterazine: A substrate for other types of luciferases, used in marine bioluminescence studies.

Uniqueness

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is unique due to its enhanced ability to cross cell membranes and its versatility in being activated by both enzymatic and photochemical means. This makes it particularly valuable for intracellular imaging and studies requiring precise control over the timing and location of bioluminescent signals.

Actividad Biológica

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, commonly referred to as DMNPE-caged luciferin, is a synthetic derivative of firefly luciferin designed to enhance bioluminescence imaging in biological research. This compound has garnered attention for its unique properties that facilitate the study of gene expression and cellular processes in live organisms.

- Molecular Formula : C₁₉H₁₉N₃O₇S₂

- Molecular Weight : 489.53 g/mol

- CAS Number : 223920-67-0

- Color : Light yellow powder

- Solubility : Soluble in DMSO or DMF

The compound features a caged structure that allows it to cross cell membranes easily. Upon exposure to UV light or the action of endogenous esterases, the active luciferin is released, enabling bioluminescence.

The biological activity of DMNPE-caged luciferin is primarily linked to its role as a substrate for firefly luciferase. The luminescence reaction involves several steps:

- Adenylation : The carboxylic acid group of luciferin is adenylated in the presence of ATP and Mg²⁺.

- Oxidation : The adenylated luciferin reacts with molecular oxygen to produce oxyluciferin, which emits light upon returning to its ground state.

- Bioluminescence Emission : The emitted light typically appears yellow-green but can shift depending on the conditions, such as temperature and pH .

In Vivo Imaging

DMNPE-caged luciferin is extensively used in bioluminescence imaging (BLI) for real-time monitoring of biological processes. It allows researchers to visualize gene expression and cellular activity non-invasively in live animals. This capability is crucial for studying tumor progression, stem cell behavior, and infectious disease dynamics.

Case Studies

- Tumor Imaging :

- Gene Expression Monitoring :

- Stem Cell Research :

Comparative Analysis with Other Luciferins

| Property | DMNPE-Caged Luciferin | Standard D-Luciferin |

|---|---|---|

| Release Mechanism | UV light or esterase action | Directly used without modification |

| Bioluminescence Emission | Yellow-green (shifts at 37°C) | Yellow-green |

| Cell Membrane Permeability | High | Moderate |

| Applications | In vivo imaging, gene expression tracking | General bioluminescence assays |

Research Findings

Recent studies have highlighted the versatility of DMNPE-caged luciferin in various experimental designs:

Propiedades

IUPAC Name |

1-(4,5-dimethoxy-2-nitrophenyl)ethyl 2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEMOUFKGRGCNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.